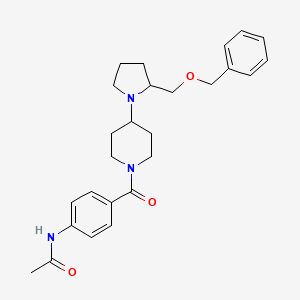

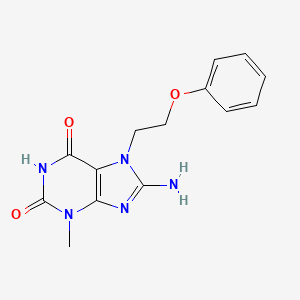

N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups, including a pyrrolidine ring, a piperidine ring, a benzyl group, and an acetamide group. These groups can contribute to the compound’s physicochemical properties and biological activity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the pyrrolidine and piperidine rings might undergo reactions involving the nitrogen atom, such as alkylation or acylation .Aplicaciones Científicas De Investigación

RuO4-mediated Oxidation Reactions

RuO4-mediated oxidation of N-benzylated tertiary amines demonstrates the role of such compounds in synthesizing lactams and benzoyl derivatives through oxidative processes. This study shows the oxidation of N-benzylmorpholine, -piperidine, and -pyrrolidine, highlighting the chemical reactivity of related structures in forming valuable chemical intermediates (Petride et al., 2004).

Synthesis of N-Methyl-2-Benzoylmethylsulfanyl Compounds

A one-pot cyclocondensation involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone led to the synthesis of alternative products, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. This study underlines the compound's role in generating heterocyclic compounds with potential pharmacological applications (Krauze et al., 2007).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

The compound plays a pivotal role in the synthesis of oxindoles through palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis. This process is vital for producing compounds that can inhibit the Serine palmitoyl transferase enzyme, demonstrating the compound's importance in developing new medicinal agents (Magano et al., 2014).

Photochemical Synthesis of N-arylacetyl Lactams

The photochemical formation of N-arylacetyl lactams from corresponding N-phenylglyoxylic acid derivatives elucidates the compound's application in synthesizing lactams. This process involves the possible formation and cleavage of a cyclic ether, leading to the 1, 4-transfer of a carbonyl group, which is crucial for developing pharmaceutical intermediates (Jiang et al., 2013).

Unique Oxidation Reactions of Amides

The oxidation of N-acyl cyclic amines with RuIVtetraarylporphyrin and pyridine N-oxides directly yields N-acyl amino acids via oxidative C-N bond cleavage. This novel reaction type, which selectively cleaves the C-N bond at the less substituted carbon, underscores the compound's significance in organic synthesis and potential pharmacological applications (Ito et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c1-20(30)27-23-11-9-22(10-12-23)26(31)28-16-13-24(14-17-28)29-15-5-8-25(29)19-32-18-21-6-3-2-4-7-21/h2-4,6-7,9-12,24-25H,5,8,13-19H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRJNHCLJDDZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2915610.png)

![4-[(2-fluorophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2915612.png)

![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)

![5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2915620.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)

![sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate](/img/structure/B2915622.png)